Ethyl 1-Boc-3-pyrrolidinecarboxylate
CAS No.: 170844-49-2
Cat. No.: VC20896892
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170844-49-2 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |
| Standard InChI Key | PKDQVUYUWUHNMG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 1-Boc-3-pyrrolidinecarboxylate consists of a five-membered pyrrolidine ring with two key functional groups: a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom and an ethyl ester group at the 3-position. The molecular formula is C12H21NO4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that define its chemical behavior.
The compound's structure features:
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A pyrrolidine ring as the core structure
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A Boc protecting group (tert-butoxycarbonyl) on the nitrogen atom
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An ethyl ester group at the 3-position of the pyrrolidine ring
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A chiral center at the 3-position, allowing for stereoisomers
The IUPAC name for this compound is 1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate, which systematically describes its structural elements and functional groups.
Physical Properties
The physical properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate determine its behavior in various chemical and biological systems. These properties are crucial for understanding how to handle, store, and use the compound effectively in research and industrial applications.
Table 1: Physical Properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate
Chemical Properties
Ethyl 1-Boc-3-pyrrolidinecarboxylate exhibits chemical properties that are primarily determined by its functional groups. The compound's reactivity is largely influenced by the presence of the Boc protecting group and the ethyl ester functionality.
Key chemical properties include:
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The Boc protecting group is stable under basic conditions but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents.
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The ethyl ester group can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid.
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The compound can participate in various reactions, including reduction, oxidation, and substitution reactions, depending on the reaction conditions and reagents used.
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As a protected amino acid derivative, it can be incorporated into peptide synthesis protocols after appropriate deprotection steps.
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The compound's stability allows for long-term storage under appropriate conditions without significant degradation.
Stereochemistry
Enantiomers: R and S Isomers
For applications requiring stereochemical purity, the individual enantiomers of Ethyl 1-Boc-3-pyrrolidinecarboxylate can be isolated or synthesized selectively. The R-isomer, specifically Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, is identified by the CAS number 1314419-65-2 .
The R-isomer is particularly valuable in asymmetric synthesis and pharmaceutical applications where the stereochemistry plays a crucial role in biological activity. This enantiomerically pure form enables the development of stereoselective synthetic routes to complex molecules and potentially bioactive compounds with specific three-dimensional architectures.
Table 2: Comparison of Racemic and Enantiomerically Pure Forms
| Form | CAS Number | IUPAC Name | Primary Applications |
|---|---|---|---|
| Racemic Mixture | 170844-49-2 | 1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | General organic synthesis, non-stereoselective applications |
| R-Isomer | 1314419-65-2 | 1-O-tert-butyl 3-O-ethyl (3R)-pyrrolidine-1,3-dicarboxylate | Asymmetric synthesis, pharmaceutical intermediates requiring R configuration |
| The availability of both racemic and enantiomerically pure forms provides chemists with flexibility in designing synthetic strategies based on specific requirements of their target molecules. |
Synthesis Methods
Common Synthesis Routes
The synthesis of Ethyl 1-Boc-3-pyrrolidinecarboxylate typically involves a multi-step process starting from pyrrolidine-3-carboxylic acid or related precursors. The general synthetic approach focuses on installing both the Boc protecting group and the ethyl ester functionality in a controlled manner.
A common synthesis route involves:
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Esterification of pyrrolidine-3-carboxylic acid with ethanol to form the ethyl ester.
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Protection of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically triethylamine or sodium hydroxide.
For the synthesis of enantiomerically pure forms, additional steps involving resolution of racemic mixtures or asymmetric synthesis techniques are employed. These methods often utilize chiral auxiliaries, chiral catalysts, or enzymatic approaches to achieve the desired stereoselectivity .
Industrial Production Methods
Industrial production of Ethyl 1-Boc-3-pyrrolidinecarboxylate follows similar synthetic routes to laboratory-scale synthesis but with optimized conditions for large-scale manufacturing. The industrial processes focus on maximizing yield, purity, and cost-effectiveness while minimizing waste generation and environmental impact.
Key considerations in industrial production include:
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Selection of scalable reaction conditions that avoid hazardous reagents or extreme conditions when possible.
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Optimization of purification methods, typically involving crystallization, distillation, or chromatographic techniques adapted for large-scale operations.
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Implementation of quality control measures to ensure consistent product quality meeting the required specifications.
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Development of efficient recycling processes for solvents and reagents to minimize waste and reduce production costs.
The industrial production methods must balance these factors while maintaining high product quality, particularly for applications in pharmaceutical synthesis where stringent purity requirements apply.
Applications in Chemical Synthesis
Role as Building Block
Ethyl 1-Boc-3-pyrrolidinecarboxylate serves as a versatile building block in organic synthesis due to its functionalized structure with protected reactive groups. The compound's utility stems from several key features:
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The protected nitrogen allows for selective reactions at other positions without affecting the amine functionality.
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The ethyl ester provides a handle for further functionalization through various transformations (hydrolysis, reduction, transesterification).
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The presence of a stereocenter enables stereoselective synthesis of complex molecules.
These characteristics make it particularly valuable in the construction of heterocyclic compounds, peptidomimetics, and other complex molecular architectures requiring precise control over functional group manipulations.
Pharmaceutical Applications
In pharmaceutical synthesis, Ethyl 1-Boc-3-pyrrolidinecarboxylate plays a significant role as an intermediate in the preparation of various bioactive compounds. Its applications in this field include:
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Synthesis of β-proline derivatives with potential biological activities.
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Development of protease inhibitors, which are important in antiviral and anticancer drug research.
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Construction of peptidomimetics that can mimic natural peptides but with improved pharmacological properties.
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Production of pyrrolidine-containing drug scaffolds that appear in numerous pharmaceutically active compounds.
The stereochemical versatility of this compound, available as either the racemic mixture or enantiomerically pure forms, provides additional value in pharmaceutical research where stereochemistry often plays a crucial role in biological activity .
Research Applications
Beyond pharmaceutical synthesis, Ethyl 1-Boc-3-pyrrolidinecarboxylate finds applications in various research areas:
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As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
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In the preparation of chiral ligands for asymmetric catalysis.
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As a starting material for the synthesis of specialized polymers with unique properties.
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In the development of novel materials with applications in areas such as drug delivery systems and chemical sensors.
The compound's well-defined structure and reactivity make it a valuable tool in fundamental chemical research as well as applied research in materials science and related fields .
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